molecular formula C24H22N4O4S2 B11623981 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623981
M. Wt: 494.6 g/mol
InChI Key: HFEPMICVGZUXJT-GRSHGNNSSA-N
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Description

The compound (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that combines elements of pyrido[1,2-a]pyrimidine, thiazolidinone, and benzodioxole, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted benzodioxole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for further research.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its combination of structural elements from pyrido[1,2-a]pyrimidine, thiazolidinone, and benzodioxole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O4S2/c1-14(2)12-28-23(30)19(34-24(28)33)10-16-21(26-20-5-3-4-8-27(20)22(16)29)25-11-15-6-7-17-18(9-15)32-13-31-17/h3-10,14,25H,11-13H2,1-2H3/b19-10-

InChI Key

HFEPMICVGZUXJT-GRSHGNNSSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC5=C(C=C4)OCO5)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC5=C(C=C4)OCO5)SC1=S

Origin of Product

United States

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